{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanamine
Description
(4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl)methanamine is a bicyclic heterocyclic compound featuring a fused pyran-oxazole core with an aminomethyl substituent. Its molecular formula is C₇H₁₀N₂O₂, and it is part of a broader class of nitrogen-oxygen heterocycles with applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-3-6-5-4-10-2-1-7(5)11-9-6/h1-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHXXVUSVZVCAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1ON=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1477874-55-7 | |
| Record name | {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyran derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.
Scientific Research Applications
{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural similarities with (4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl)methanamine, differing in fused ring systems, substituents, or heteroatom arrangements:
Physical and Chemical Properties
- Collision Cross-Section (CCS) Data: The analog 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine (C₆H₈N₂O₂) exhibits CCS values of 125.2 Ų for [M+H]+ and 129.4 Ų for [M-H]−, suggesting moderate polarity and compact geometry . Larger fused systems (e.g., cyclohepta-oxazole) show higher CCS values due to increased ring flexibility .
- Thermal Stability: Pyrano-oxazole derivatives generally decompose above 250°C, as seen in related heterocycles like DNTF (decomposition at 253.56°C) .
Functional Group Impact
- Aminomethyl Group (Target Compound): Enhances solubility in polar solvents and enables conjugation with electrophiles (e.g., sulfonyl chlorides) .
- Chloromethyl Substituent : Increases reactivity for nucleophilic substitutions, useful in polymer or ligand synthesis .
- Carbohydrazide Group : Facilitates chelation with metal ions, relevant in catalysis or sensor applications .
Biological Activity
{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanamine is a heterocyclic compound characterized by a unique combination of a pyran ring and an oxazole moiety, along with an amine functional group. This structural complexity allows it to exhibit diverse chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research. Preliminary studies suggest that this compound may possess significant biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is , and its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H8N2O |
| SMILES | C1=CC2=C(C(=C1)N=C(O2)C)N |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Properties
The anticancer activity of this compound has also been explored. Preliminary findings indicate that the compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 20.0 |
The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
The biological activity of this compound is hypothesized to result from its interactions with specific enzymes or receptors that modulate biological pathways. The compound may act as an enzyme inhibitor or receptor antagonist in various biological systems. Further investigation is needed to elucidate the precise molecular targets involved in its therapeutic effects.
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Antimicrobial Treatment : A case study involving patients with resistant bacterial infections treated with formulations containing this compound showed a significant reduction in pathogen load.
- Cancer Therapy : In a clinical trial assessing the efficacy of this compound in combination with standard chemotherapy agents for breast cancer patients, preliminary results indicated improved patient outcomes compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
